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Compound of Interest

Compound Name: Glutaminase C-IN-1

Cat. No.: B1671598 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding

resistance to the glutaminase inhibitor, Glutaminase C-IN-1 (CB-839, also known as

Telaglenastat).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CB-839?

CB-839 is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase 1

(GLS1).[1][2] GLS1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to

glutamate.[3] This reaction is a critical step in glutaminolysis, a metabolic pathway that provides

cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as

building blocks for the synthesis of amino acids, nucleotides, and the antioxidant glutathione.[1]

[4] By inhibiting GLS1, CB-839 depletes downstream metabolites, impairs mitochondrial

respiration and ATP production, and increases oxidative stress, ultimately leading to decreased

cell proliferation and, in some cases, cell death.[1][5]

Q2: My cancer cell line is showing resistance to CB-839. What are the common molecular

mechanisms of resistance?

Resistance to CB-839 is often multifactorial and typically involves metabolic reprogramming

that allows cancer cells to bypass their dependence on glutaminolysis. Key mechanisms

include:
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Pyruvate Anaplerosis: Resistant cells can utilize extracellular pyruvate to replenish TCA cycle

intermediates, thereby compensating for the block in glutamine metabolism.[6] This

mechanism is dependent on the expression of monocarboxylate transporters (MCTs) like

MCT1.[6]

Upregulation of Pyruvate Carboxylase (PC): PC is an enzyme that converts pyruvate into

oxaloacetate, a key TCA cycle intermediate. Elevated levels of PC have been observed in

CB-839-resistant multiple myeloma cells and can lessen the dependence on glutamine.[3][7]

Increased Glycolysis: Cancer cells can upregulate glycolysis to generate ATP and

biosynthetic precursors, compensating for the reduced mitochondrial function caused by CB-

839.[1]

GLS1 Isoform Switching: In prostate cancer, resistance to androgen deprivation therapy can

be associated with a switch from the androgen receptor-dependent KGA isoform of GLS1 to

the more enzymatically potent and androgen-independent GAC isoform.[8] Cells expressing

the GAC isoform may exhibit differential sensitivity to CB-839.[8]

Upregulation of Asparagine Synthetase (ASNS): Increased ASNS activity can help cells

overcome glutaminase inhibition by regulating the uptake of other amino acids and

supporting protein and nucleotide synthesis.[7]

Enhanced Autophagy: CB-839 can induce autophagy in some cell lines. While this can be a

mechanism of cell death, it can also act as a survival mechanism for some cancer cells.[1]

Troubleshooting Guide
Issue 1: Decreased sensitivity or acquired resistance to
CB-839 in vitro.
This is a common challenge. The following steps can help you investigate and potentially

overcome this issue.

Troubleshooting Steps:

Confirm Target Engagement: Verify that CB-839 is effectively inhibiting glutaminase in your

cell line.
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Experiment: Measure intracellular glutamate and glutamine levels.

Expected Outcome: CB-839 treatment should lead to a significant decrease in intracellular

glutamate and an accumulation of intracellular glutamine.[1][9]

Assess for Metabolic Reprogramming:

Hypothesis 1: Pyruvate Anaplerosis.

Experiment: Culture cells in pyruvate-free medium and assess their sensitivity to CB-

839.

Expected Outcome: If cells are relying on pyruvate anaplerosis, their sensitivity to CB-

839 should increase in pyruvate-free conditions.[6]

Further Investigation: Measure the expression of MCT1 (gene name SLC16A1) via

qPCR or western blot. High MCT1 expression may correlate with pyruvate-dependent

resistance.[6]

Hypothesis 2: Upregulated Glycolysis.

Experiment: Perform a Seahorse XF Glycolysis Stress Test.

Expected Outcome: Resistant cells may exhibit a higher glycolytic rate compared to

sensitive cells, especially under CB-839 treatment.[1]

Hypothesis 3: Increased Pyruvate Carboxylase (PC) expression.

Experiment: Measure PC mRNA and protein levels via qPCR and western blot.

Expected Outcome: Elevated PC expression may be observed in resistant cells.[3][7]

Explore Combination Therapies: Based on the identified resistance mechanism, consider

rational combination strategies.

If Pyruvate Anaplerosis is suspected:
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Strategy: Combine CB-839 with an MCT1 inhibitor, such as AZD3965, to block pyruvate

uptake.[6]

If cells show increased reliance on other survival pathways:

Strategy: In Chronic Lymphocytic Leukemia (CLL), combining CB-839 with the BCL-2

inhibitor venetoclax or the MCL-1 inhibitor AZD-5991 has shown synergistic effects.[1]

Strategy: In Multiple Myeloma, proteasome inhibitors like carfilzomib can synergize with

CB-839 by enhancing ER stress.[10]

Strategy: For tumors with mTOR pathway activation, combination with an mTOR

inhibitor may be effective.[11][12]

To enhance immune-mediated killing:

Strategy: In melanoma and other immunogenic tumors, combining CB-839 with immune

checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) can improve T-cell

function and anti-tumor activity.[13]

Quantitative Data Summary
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Cell Line Cancer Type
CB-839 IC50
(µM)

Effect of
Pyruvate on
IC50

Reference

HCC1806
Triple-Negative

Breast Cancer
~0.01 - 0.1 Not specified [2]

MDA-MB-231
Triple-Negative

Breast Cancer
~0.1 - 1 Not specified [2]

T47D
Breast Cancer

(ER+)
>10 Not specified [2]

Hs578T
Triple-Negative

Breast Cancer
1.2 ± 0.2

Increased to 3.3

± 0.4 with 1 mM

pyruvate

[6]

PC3

Prostate Cancer

(Androgen-

Indep.)

0.481 Not specified [8]

LNCaP
Prostate Cancer

(Androgen-Dep.)
>1 Not specified [8]

MM.1S BzR

Multiple

Myeloma

(Bortezomib-

Res.)

Lower than

parental
Not specified [10]

U266 BzR

Multiple

Myeloma

(Bortezomib-

Res.)

Lower than

parental
Not specified [10]

Key Experimental Protocols
Protocol 1: Cell Viability Assay to Determine CB-839
IC50
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over

the course of the experiment (e.g., 2,000 - 5,000 cells/well). Allow cells to adhere overnight.

Drug Treatment: Prepare a serial dilution of CB-839 in culture medium. Remove the existing

medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle

control (e.g., DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-

Glo® (Promega) or perform an MTS assay according to the manufacturer's instructions.

Data Analysis: Normalize the luminescence or absorbance readings to the vehicle control.

Plot the dose-response curve and calculate the IC50 value using non-linear regression

analysis in software like GraphPad Prism.

Protocol 2: Western Blot for Pyruvate Carboxylase (PC)
Expression

Cell Lysis: Treat cells with CB-839 or vehicle for the desired time. Wash cells with ice-cold

PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a

PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour at room temperature. Incubate the membrane with a primary antibody against PC

(and a loading control like β-actin or GAPDH) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the

signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Seahorse XF Mito Stress Test
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density

and allow them to adhere overnight.

Drug Treatment: Treat cells with CB-839 or vehicle for the desired duration (e.g., 24 hours).

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse

XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the

plate in a non-CO2 incubator at 37°C.

Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and a mixture of

rotenone and antimycin A. Calibrate the Seahorse XF analyzer and perform the Mito Stress

Test assay.

Data Analysis: The assay will measure the oxygen consumption rate (OCR). The key

parameters to analyze are basal respiration, ATP-linked respiration, maximal respiration, and

spare respiratory capacity.[1]

Visualizations
Caption: CB-839 mechanism of action and resistance pathways.
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Caption: Troubleshooting workflow for CB-839 resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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